![molecular formula C16H17ClN4O3 B4827184 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE](/img/structure/B4827184.png)
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE
Overview
Description
“3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE” is a synthetic organic compound that features a pyrazole ring substituted with a chloro and nitro group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the chloro and nitro groups on the pyrazole ring using reagents like chlorinating agents and nitrating agents.
Quinoline Attachment: The quinoline moiety can be attached through a condensation reaction with the pyrazole intermediate.
Final Coupling: The final step involves coupling the pyrazole-quinoline intermediate with a propanone derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group under suitable conditions.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of amino-pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Use in studying the interaction of pyrazole and quinoline derivatives with biological systems.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Dyes and Pigments: Use in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of “3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-1-(quinolin-1-yl)propan-1-one
- 3-(4-Nitro-1H-pyrazol-1-yl)-1-(quinolin-1-yl)propan-1-one
Uniqueness
The presence of both chloro and nitro groups on the pyrazole ring, along with the quinoline moiety, makes “3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE” unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-11-4-5-14-12(9-11)3-2-7-20(14)15(22)6-8-19-10-13(17)16(18-19)21(23)24/h4-5,9-10H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUCDSSURHMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


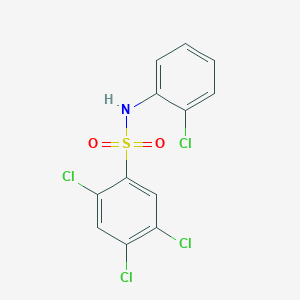
![N-pentyl-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4827110.png)
![methyl 2-({[2-(anilinocarbonothioyl)hydrazino]carbonothioyl}amino)-5-benzyl-3-thiophenecarboxylate](/img/structure/B4827116.png)
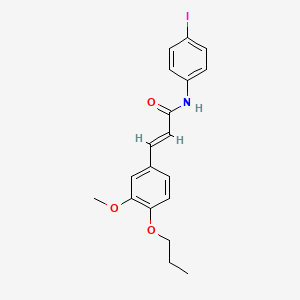
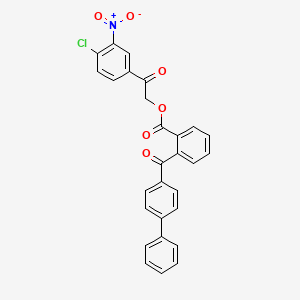
![5-cyclopropyl-7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4827124.png)
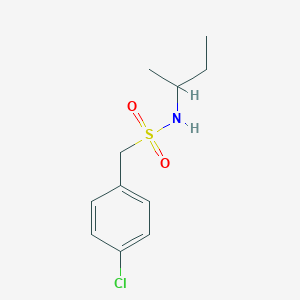
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4827149.png)
![ethyl 6-methyl-2-[({[5-(5-methylthiophen-3-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4827155.png)
![N-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B4827159.png)
![2-chloro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4827171.png)
![dimethyl 5-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4827178.png)
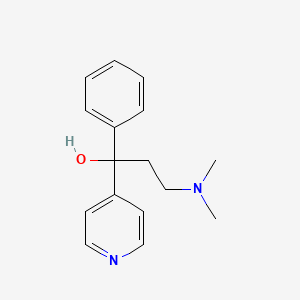
![3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]benzamide](/img/structure/B4827201.png)
